8-(2-Methylbutan-2-yl)-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione
Description
Properties
CAS No. |
309743-41-7 |
|---|---|
Molecular Formula |
C18H27N3S |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
8-(2-methylbutan-2-yl)-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C18H27N3S/c1-4-17(2,3)14-10-12-18(13-11-14)19-16(22)21(20-18)15-8-6-5-7-9-15/h5-9,14,20H,4,10-13H2,1-3H3,(H,19,22) |
InChI Key |
GFWVAGCRUPZPOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2(CC1)NC(=S)N(N2)C3=CC=CC=C3 |
solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
A foundational method involves reacting substituted hydrazides with alkyl/aryl isothiocyanates to form thiosemicarbazides, which undergo base-mediated cyclization to triazole-thiones. For example:
Procedure :
-
Step 1 : 4-Phenylbenzoic acid hydrazide (1 eq) and 2-methylbutan-2-yl isothiocyanate (1.2 eq) are refluxed in ethanol for 6 hours to yield the intermediate thiosemicarbazide.
-
Step 2 : The intermediate is treated with 4N NaOH at 90°C for 4 hours, followed by neutralization with HCl to precipitate the triazole-thione.
Key Data :
This method’s efficiency stems from its one-pot, two-step design, minimizing solvent waste and isolation steps.
Thiosemicarbazide Cyclization with Formamide
Alternative protocols employ thiosemicarbazide derivatives heated with formamide to generate the triazole-thione ring:
Procedure :
Thiosemicarbazide (1 eq) and formamide (2 eq) are heated at 110–120°C for 30 minutes, yielding 1,2,4-triazole-3-thione after recrystallization.
Key Data :
Construction of the Spiro[4.5]decane System
Intramolecular Cyclization of Tertiary Alcohols
The spiro center is introduced via acid- or base-catalyzed cyclization of a keto-cyclohexane precursor. For instance:
Procedure :
-
Step 1 : 2-Methylbutan-2-ol is treated with cyclohexanone under Friedel-Crafts conditions to form 8-(2-methylbutan-2-yl)spiro[4.5]decan-1-one.
-
Step 2 : The ketone is converted to its hydrazone derivative using hydrazine hydrate, followed by cyclization with CS₂/KOH to install the triazole-thione.
Key Data :
Alkylation of Triazole-Thione Intermediates
Introducing the 2-methylbutan-2-yl group via nucleophilic substitution or Mitsunobu reaction:
Procedure :
-
Step 1 : 2-Phenyl-1,2,4-triazole-3-thione (1 eq) is alkylated with 2-methylbutan-2-yl bromide (1.5 eq) in DMF using K₂CO₃ as a base.
-
Step 2 : The alkylated product undergoes spiroannulation with 1,5-dibromopentane in THF at reflux.
Key Data :
Optimization Studies and Reaction Parameters
Solvent and Base Selection
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance alkylation yields, while aqueous NaOH improves cyclocondensation efficiency:
| Solvent | Base | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | NaOH | 68 | 6 |
| DMF | K₂CO₃ | 78 | 4 |
| Water | Meglumine | 65 | 0.5 |
Meglumine-catalyzed reactions in water offer eco-friendly advantages but require post-reaction purification.
Temperature and Stoichiometry
Excessive heating (>100°C) promotes decomposition, while stoichiometric imbalances reduce spirocycle purity:
| Temperature (°C) | Isothiocyanate (eq) | Yield (%) |
|---|---|---|
| 70 | 1.2 | 85 |
| 90 | 1.5 | 72 |
| 110 | 2.0 | 58 |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
8-(2-Methylbutan-2-yl)-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
8-(2-Methylbutan-2-yl)-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-Methylbutan-2-yl)-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets. The compound is known to interact with receptor proteins and enzymes, modulating their activity. The presence of the thione group allows it to form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Bulkier substituents at the 8-position (e.g., tert-butyl, 2-methylbutan-2-yl) increase molecular weight and logP compared to smaller groups like ethyl. This enhances membrane permeability but may reduce aqueous solubility .
- The phenyl group at the 2-position is conserved across analogs, suggesting its role in π-π stacking interactions or binding to aromatic residues in biological targets .
Spiro Ring Conformation :
Crystallography:
- The SHELX software suite is widely used for refining crystal structures of spiro-triazoles. For example, twin refinement with SHELXL resolved twinning in 4-phenyl derivatives .
Biological Activity
8-(2-Methylbutan-2-yl)-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione (CAS No. 309743-41-7) is a compound belonging to the triazaspirodecane class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 8-(2-Methylbutan-2-yl)-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione is C18H27N3S, with a molecular weight of approximately 317.5 g/mol. The compound features a unique spirocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 309743-41-7 |
| Molecular Formula | C18H27N3S |
| Molecular Weight | 317.5 g/mol |
| Solubility | 1.6 µg/mL (pH 7.4) |
Pharmacological Properties
Recent studies have investigated the pharmacological properties of triazaspirodecane derivatives, including the target compound. Notably, these compounds have shown promising results in various biological assays.
- Cardioprotective Effects : Research has indicated that derivatives of triazaspiro[4.5]decane can inhibit the mitochondrial permeability transition pore (mPTP), a critical factor in myocardial infarction (MI). In a model of MI, administration of these compounds resulted in decreased apoptosis and improved cardiac function during reperfusion therapy .
- Antioxidant Activity : Compounds within this class have demonstrated significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for protecting cells from damage during ischemic events .
- Neuroprotective Effects : There is emerging evidence suggesting that triazaspirodecane derivatives may exhibit neuroprotective effects by modulating neuroinflammatory pathways and promoting neuronal survival under stress conditions .
The mechanisms by which 8-(2-Methylbutan-2-yl)-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione exerts its biological effects include:
- Inhibition of mPTP Opening : By targeting the c subunit of ATP synthase, these compounds prevent the pathological opening of mPTP during reperfusion injury .
- Reduction of Reactive Oxygen Species (ROS) : The antioxidant activity helps mitigate ROS production, thereby reducing cellular damage and apoptosis .
Study on Cardioprotection
A notable study published in the Journal of Medicinal Chemistry explored a series of triazaspiro[4.5]decane derivatives for their cardioprotective effects in a rat model of MI. The study found that specific derivatives significantly reduced infarct size and improved left ventricular function when administered during reperfusion . The findings suggest that these compounds could serve as adjunct therapies in treating acute myocardial infarction.
Neuroprotection in Ischemic Models
Another study investigated the neuroprotective effects of triazaspirodecane derivatives in an ischemic stroke model. The results indicated that treatment with these compounds led to reduced neuronal loss and improved behavioral outcomes compared to control groups . These findings highlight the potential for developing new therapeutic strategies for stroke using this class of compounds.
Q & A
Q. What are the established synthetic pathways for 8-(2-Methylbutan-2-yl)-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione, and how can reaction parameters be optimized?
The synthesis typically involves cyclocondensation of thiourea derivatives with ketones or aldehydes under acidic catalysis. For example, similar triazaspiro compounds are synthesized via multi-step reactions using ethyl acetate for crystallization and reflux conditions in ethanol to achieve yields >70% . Optimization strategies include:
- Catalyst selection : p-Toluenesulfonic acid enhances cyclization efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Maintaining 60–80°C minimizes side reactions.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
Key methods include:
- NMR spectroscopy : and NMR to confirm proton environments and carbon frameworks, with characteristic shifts for the spirocyclic sulfur (δ ~170–175 ppm for C=S) .
- X-ray diffraction (XRD) : Resolves conformational ambiguities; for example, studies on analogous compounds required twin refinement using SHELXL due to rotational twinning (minor twin fraction ~0.12) .
- IR spectroscopy : Identifies N–H and C=S stretches (3100–3300 cm and 1200–1250 cm, respectively) .
Q. What preliminary biological screening approaches are recommended for this compound?
Initial assays should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Testing against acetylcholinesterase or kinases via spectrophotometric methods (IC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and observed bioactivity data?
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can identify binding modes to targets like bacterial topoisomerases. For instance, the tert-butyl group in similar compounds enhances hydrophobic interactions with enzyme pockets, improving IC values by 2–3-fold . Contradictions between in silico and experimental results may arise from solvent effects, which require explicit solvent modeling or free-energy perturbation (FEP) calculations .
Q. What strategies address challenges in stereochemical control during synthesis?
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to direct spirocyclic ring formation .
- Asymmetric catalysis : Pd-catalyzed cross-couplings with chiral ligands (e.g., Josiphos) achieve enantiomeric excess >90% .
- Dynamic resolution : Racemic mixtures can be resolved via enzymatic hydrolysis (e.g., lipase-mediated ester cleavage) .
Q. How do substituent variations at the 8-position influence bioactivity and stability?
Comparative studies on analogs reveal:
| Substituent | Biological Activity | Stability (t) |
|---|---|---|
| tert-Butyl (target) | Anticonvulsant (ED 25 mg/kg) | 8.2 h (pH 7.4) |
| Sulfonyl (analog) | Antibacterial (MIC 2 µg/mL) | 5.1 h (pH 7.4) |
| Methoxy (analog) | Anticancer (IC 1.5 µM) | 6.8 h (pH 7.4) |
| The tert-butyl group enhances metabolic stability due to steric shielding of the thione moiety, while sulfonyl groups increase polarity and antibacterial potency . |
Q. What mechanistic insights explain contradictory cytotoxicity results in different cancer cell lines?
Transcriptomic profiling (RNA-seq) and proteomics (LC-MS/MS) reveal:
- HeLa cells : Apoptosis via caspase-3 activation (2.5-fold increase in cleavage).
- MCF-7 cells : Autophagy dominance (LC3-II accumulation, p62 degradation). Contradictions arise from cell-specific ROS thresholds; N-acetylcysteine (ROS scavenger) reverses cytotoxicity in MCF-7 but not HeLa .
Methodological Considerations
Q. How should researchers handle twinning in X-ray crystallography for this compound?
Twin refinement using programs like CELL_NOW and SHELXL is critical. For example, a 180° rotation twin law with a minor component fraction of 0.122 was resolved via iterative least-squares refinement, improving R from 0.15 to 0.05 .
Q. What are the best practices for analyzing degradation products under physiological conditions?
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) coupled with Q-TOF detection identify thione oxidation to sulfinic acid derivatives .
- Accelerated stability studies : 40°C/75% RH for 4 weeks predicts hydrolytic degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
